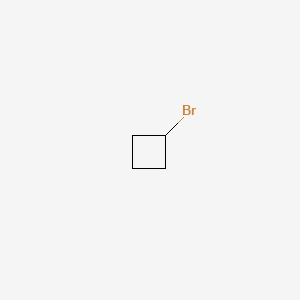

Bromocyclobutane

Descripción general

Descripción

Bromocyclobutane, also known as cyclobutyl bromide, is an organic compound with the molecular formula C4H7Br. It is a colorless liquid at room temperature and pressure, characterized by its four-membered ring structure which imparts significant ring strain. This strain makes this compound a reactive compound, often used in organic synthesis and various chemical transformations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bromocyclobutane can be synthesized through the bromination of cyclobutane. The process involves the addition of bromine to cyclobutane under controlled conditions to ensure the selective formation of this compound. The reaction typically proceeds via a radical mechanism, where a bromine radical attacks the cyclobutane ring, leading to the formation of this compound .

Industrial Production Methods: In an industrial setting, this compound is produced by adding iodobenzene acetate and potassium bromide to a vacuum-dried reaction bottle, followed by the slow addition of dichloromethane and cyclobutyl formic acid under stirring. The reaction system is then stirred at room temperature, and the product is isolated by filtration and concentration of the organic layers .

Análisis De Reacciones Químicas

Types of Reactions: Bromocyclobutane undergoes various types of chemical reactions, including:

Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Elimination Reactions: It can undergo dehydrohalogenation to form cyclobutene.

Addition Reactions: this compound can react with electrophiles to form addition products.

Common Reagents and Conditions:

Nucleophiles: Such as hydroxide ions, alkoxide ions, and amines.

Bases: For elimination reactions, common bases include potassium tert-butoxide and sodium hydride.

Electrophiles: Such as bromine and chlorine for addition reactions.

Major Products:

Cyclobutene: Formed through elimination reactions.

Substituted Cyclobutanes: Formed through nucleophilic substitution reactions

Aplicaciones Científicas De Investigación

Organic Synthesis

Bromocyclobutane serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it useful for constructing complex molecular architectures.

- Alkylation Reactions : this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This property facilitates the formation of larger carbon frameworks, which are essential in the synthesis of pharmaceuticals and agrochemicals.

- Cycloaddition Reactions : The compound can also participate in cycloaddition reactions, such as the Diels-Alder reaction, allowing for the formation of new cyclic structures. This is particularly valuable in synthesizing natural products and biologically active compounds.

Medicinal Chemistry

In medicinal chemistry, this compound derivatives have been investigated for their potential therapeutic applications.

- Anticancer Agents : Some studies have explored the use of this compound derivatives as anticancer agents. The presence of the bromine atom can enhance the biological activity of these compounds by improving their interaction with biological targets.

- Antimicrobial Properties : Research has indicated that certain this compound derivatives exhibit antimicrobial activity, making them candidates for developing new antibiotics. Their mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Materials Science

This compound's unique properties make it suitable for various applications in materials science.

- Polymer Chemistry : this compound can be used in the synthesis of polymers through radical polymerization processes. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

- Nanotechnology : The compound has potential applications in nanotechnology, particularly in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with various nanoparticles can improve the bioavailability and efficacy of therapeutic agents.

Case Study 1: Synthesis of this compound Derivatives

A recent study demonstrated the synthesis of novel this compound derivatives through a two-step reaction involving cyclopentadiene and elemental bromine. The resulting compounds were evaluated for their anticancer activity against various cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxic effects, suggesting their potential as lead compounds for further development in cancer therapy.

Case Study 2: Application in Polymer Science

Another study focused on incorporating this compound into a polymer matrix to enhance its mechanical properties. The research showed that adding this compound improved the tensile strength and thermal stability of the polymer, making it suitable for applications in high-performance materials.

Mecanismo De Acción

The mechanism of action of bromocyclobutane involves its high ring strain, which makes it highly reactive. This reactivity allows it to participate in various chemical transformations, such as nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparación Con Compuestos Similares

Cyclobutane: A four-membered ring compound without the bromine substituent.

Bicyclobutane: A compound with two fused four-membered rings, exhibiting even higher ring strain.

Cyclopropyl Bromide: A three-membered ring compound with a bromine substituent.

Uniqueness: Bromocyclobutane is unique due to its combination of a four-membered ring structure and a bromine substituent, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and various chemical transformations .

Actividad Biológica

Bromocyclobutane is a halogenated cyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's properties, mechanisms of action, and relevant case studies, highlighting its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound is characterized by a four-membered ring structure containing a bromine atom. The presence of halogens, particularly bromine, influences its reactivity and biological interactions. The compound's lipophilicity and molecular size contribute to its ability to penetrate biological membranes, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound derivatives exhibit significant antimicrobial properties. A study evaluated various halogenated compounds against strains such as Staphylococcus aureus and Enterococcus faecalis. The results demonstrated that compounds with bromine showed enhanced antibacterial activity compared to their non-halogenated counterparts. Specifically, the minimum inhibitory concentrations (MICs) for brominated compounds ranged from 0.070 to 8.95 μM against S. aureus .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC against S. aureus (μM) | MIC against E. faecalis (μM) |

|---|---|---|

| This compound | 0.070 - 8.95 | 4.66 - 35.8 |

| Non-brominated analog | Not effective | Not effective |

Cytotoxicity

The cytotoxic effects of this compound have been assessed using various human cell lines, including THP-1 monocytic leukemia cells. The IC50 values for these compounds were found to range from 1.4 to >10 µM, indicating a dose-dependent relationship between lipophilicity and cytotoxicity . This suggests that modifications to the this compound structure can enhance its therapeutic potential while minimizing toxicity.

The biological activity of this compound is closely related to its ability to interact with cellular targets:

- Membrane Disruption : Brominated compounds can integrate into lipid membranes, altering their fluidity and permeability, which may lead to cell lysis.

- Enzyme Inhibition : Some studies suggest that this compound derivatives may inhibit key enzymes involved in bacterial metabolism, thus exerting their antimicrobial effects.

- Reactive Oxygen Species (ROS) Generation : The presence of halogens can promote oxidative stress in cells, leading to apoptosis in susceptible cell lines.

Case Studies

A notable case study involved the synthesis and evaluation of various this compound derivatives for their antimicrobial properties. The study highlighted the importance of structural modifications in enhancing biological activity:

- Case Study 1 : A series of this compound derivatives were synthesized and tested against MRSA strains. Results indicated that specific substitutions on the cyclobutane ring significantly improved antibacterial efficacy.

- Case Study 2 : In vitro studies demonstrated that certain brominated compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting potential applications in targeted cancer therapy.

Propiedades

IUPAC Name |

bromocyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br/c5-4-2-1-3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVUSQIDCZRUKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196010 | |

| Record name | Bromocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4399-47-7 | |

| Record name | Bromocyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4399-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromocyclobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004399477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromocyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of bromocyclobutane?

A1: this compound, also known as cyclobutyl bromide, has the molecular formula C4H7Br and a molecular weight of 135.00 g/mol.

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: Several spectroscopic techniques have been employed to study this compound, including:

- Infrared (IR) spectroscopy: Used to identify functional groups and study vibrational modes, including the ring-puckering vibration. [, , , ]

- Raman spectroscopy: Provides complementary information to IR, particularly useful for studying low-frequency vibrations like ring-puckering. [, , , ]

- Microwave spectroscopy: Allows for precise determination of structural parameters like bond lengths and angles. []

- Far-infrared spectroscopy: Used to study low-frequency vibrations, including ring-puckering modes, in detail. [, ]

- UV Spectroscopy: Used to track the formation of 1,3-butadiene during photodissociation experiments. []

Q3: What is the significance of the ring-puckering vibration in this compound?

A3: The ring-puckering vibration is a low-frequency vibrational mode that reflects the non-planarity of the cyclobutane ring. Studies using far-infrared and Raman spectroscopy have shown that this compound exists in two conformations – equatorial and axial – with the equatorial conformer being more stable due to the bromine atom occupying a less sterically hindered position. [, , , ]

Q4: What structural insights were gained from the microwave spectrum of this compound?

A4: Microwave spectroscopy studies provided precise structural parameters for this compound, including bond distances and angles. These studies confirmed a non-planar structure with a dihedral angle of 29°22′, indicating a puckered conformation. []

Q5: Have there been any ab initio studies on the structure and conformational stability of this compound?

A5: Yes, ab initio calculations have been used to investigate the structure and conformational stability of this compound. [, ] These studies provide theoretical insights into the energy differences between conformers and support the experimental findings regarding the preference for the equatorial conformation.

Q6: What are the main reaction pathways observed in the thermal decomposition of this compound?

A6: Thermal decomposition of this compound primarily proceeds via HBr elimination, yielding 1,3-butadiene. This unimolecular reaction is consistent with a four-center transition state. Notably, the ring-cleavage pathway leading to ethylene and vinyl bromide was not observed in these studies. []

Q7: How does the laser-induced photodissociation of this compound proceed?

A7: Pulsed CO2 laser-induced photodissociation of this compound, sensitized by SF6, results in two primary dissociation channels. The major pathway (>90%) involves HBr elimination, yielding vibrationally excited 1,3-butadiene. The minor channel involves ring cleavage, producing vinyl bromide and ethylene. []

Q8: Can this compound undergo anodic oxidation?

A8: Yes, electrochemical studies demonstrate that this compound undergoes anodic oxidation in acetonitrile, leading to the formation of N-cyclobutylacetamide as the sole product. This reaction highlights the distinct reactivity of this compound compared to larger cyclic bromides. []

Q9: What is the Reformatsky reaction, and how does it apply to this compound derivatives?

A9: The Reformatsky reaction involves the reaction of α-haloesters with carbonyl compounds in the presence of zinc metal. Studies have explored the Reformatsky reaction using methyl 1-bromocyclobutanecarboxylate, highlighting its potential in organic synthesis. [, ]

Q10: Can this compound be used as a precursor for other cyclobutyl derivatives?

A10: Yes, this compound can be converted into other valuable cyclobutyl derivatives. For instance, it can be transformed into the corresponding Grignard reagent, which can further react with various electrophiles. Additionally, stereoselective transformations, such as the Mitsunobu reaction, can be employed to obtain specific isomers of substituted cyclobutanols from this compound. []

Q11: What is the role of this compound in the synthesis of bicyclo[1.1.1]pentane?

A11: The reaction of 3-bromocyclobutane-1-methyl bromide with sodium metal can lead to the formation of bicyclo[1.1.1]pentane. This reaction showcases the potential of this compound derivatives in constructing complex cyclic systems. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.